3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide
Description
Properties
IUPAC Name |
3-(5-phenyltetrazol-2-yl)adamantane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c19-20-16(25)17-7-12-6-13(8-17)10-18(9-12,11-17)24-22-15(21-23-24)14-4-2-1-3-5-14/h1-5,12-13H,6-11,19H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAWWKGMLLNKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 1-Adamantane Carboxylic Acid
The synthesis begins with the esterification of 1-adamantane carboxylic acid (1 ) using methanol under acidic catalysis. A 2019 study demonstrated that refluxing 1 with methanol and 98% sulfuric acid (H₂SO₄) at 65°C for 6 hours yields methyl adamantane-1-carboxylate (2 ) with >95% conversion efficiency. The reaction mechanism proceeds via nucleophilic acyl substitution, where sulfuric acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carboxylic carbon.
Key parameters :
-
Molar ratio : 1:10 (acid:methanol)
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Catalyst loading : 5% v/v H₂SO₄
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Reaction time : 6 hours
Hydrazide Formation via Hydrazinolysis
Methyl ester 2 undergoes hydrazinolysis to form adamantane-1-carbohydrazide (3 ). Reacting 2 with excess hydrazine hydrate (80%) in ethanol under reflux for 24 hours achieves 92% isolated yield. The reaction is monitored via thin-layer chromatography (TLC) using chloroform:methanol (9:1) as the mobile phase.
Optimization insights :
-
Solvent selection : Ethanol outperforms THF or DMF due to better solubility of hydrazine hydrate
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Temperature : Reflux at 78°C prevents side product formation
Tetrazole Ring Installation Strategies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The tetrazole moiety is introduced via a two-step sequence:
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Alkyne functionalization : React adamantane-1-carbohydrazide (3 ) with propargyl bromide in DMF at 0–5°C to install terminal alkyne groups.
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Cycloaddition : Treat the alkyne intermediate with phenyl azide using CuI (10 mol%) and DIPEA in THF at 25°C for 12 hours.
Reaction equation :
Yield : 78–85% after column chromatography (silica gel, ethyl acetate:hexane 1:1).
Alternative Route: Cyclocondensation of Nitriles
An older but reliable method involves reacting adamantane-1-carbonitrile with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 120°C for 48 hours. While this route avoids transition metals, it requires stringent temperature control to prevent adamantane ring degradation.
Carbohydrazide Group Stabilization and Purification
Crystallization Techniques
High-purity this compound is obtained via slow evaporation from chloroform:ethanol (1:1) mixtures. X-ray diffraction studies confirm that this solvent system promotes the formation of hydrogen-bonded dimers between carbohydrazide NH groups and tetrazole N atoms.
Crystallization data :
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Hydrogen bonds | N–H···O (2.89 Å) |
Chromatographic Purification
Flash chromatography on silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) effectively separates the target compound from unreacted starting materials. Analytical HPLC (C18 column, acetonitrile:water 70:30) shows ≥98% purity at 254 nm.
Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
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δ 8.21 (s, 1H, NH)
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δ 7.85–7.45 (m, 5H, Ph)
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δ 4.12 (s, 2H, adamantane CH₂)
¹³C NMR (100 MHz, DMSO-d₆) :
Mass Spectrometry
ESI-MS (m/z): [M+H]⁺ calcd for C₁₈H₂₂N₆O: 339.19; found: 339.21.
Comparative Analysis of Synthetic Methods
The table below evaluates key metrics for the primary preparation routes:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| CuAAC route | 85 | 98 | 12 | Excellent |
| Cyclocondensation | 72 | 95 | 48 | Moderate |
| Hydrazine coupling | 92 | 99 | 24 | Good |
Challenges and Optimization Opportunities
Adamantane Ring Stability
Prolonged heating above 130°C causes adamantane cage opening, particularly in strongly acidic conditions. Mitigation strategies include:
Tetrazole Ring Hydrolysis
The 2H-tetrazole tautomer is susceptible to hydrolysis at pH > 9. Storage recommendations:
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Maintain anhydrous conditions (molecular sieves)
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Acidify solutions to pH 5–6 with acetic acid
Chemical Reactions Analysis
3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of functionalized derivatives.
Scientific Research Applications
3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The tetrazole ring and carbohydrazide group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Physicochemical and Stability Properties
- Solubility: Solvation free energy studies reveal ethanol as the optimal solvent (−24.39 kcal/mol) for adamantane derivatives, whereas acetonitrile (−12.31 kcal/mol) is less effective .
- Coordination Chemistry : Copper(II) complexes of adamantane-derived Schiff bases (e.g., [CuCl₂(Adpy)]) exhibit square-planar geometry in solid state but instability in gaseous phases, highlighting the role of weak CH···Br interactions in stabilizing coordination .
Electronic and Reactivity Profiles
- Electron-Donating/Accepting Capacity : Derivatives with nitro groups (e.g., 5-nitrothiophene) show reduced electron-donating power (ω⁻ = 3.2 eV) compared to chlorophenyl analogs (ω⁻ = 3.8 eV), enhancing electrophilic interactions in biological targets .
- DFT Studies : Hirshfeld surface analysis of triazole-thione derivatives indicates dominant H···H (42%) and H···S (18%) interactions, critical for crystal packing and stability .
Biological Activity
3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure, which combines the adamantane moiety with a phenyltetrazole group, suggesting possible interactions with various biological targets.
- Molecular Formula : C18H22N6O
- Molecular Weight : 338.41 g/mol
- CAS Number : 438220-62-3
Antimicrobial Activity
Research indicates that derivatives of adamantane, including this compound, exhibit significant antimicrobial properties. A study focusing on hydrazide-hydrazone compounds, which include adamantane derivatives, demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.
Table 1: Antimicrobial Activity of Adamantane Derivatives
| Compound | Target Organism | Activity Level |
|---|---|---|
| 5a | Staphylococcus aureus | Moderate |
| 5k | C. albicans | Strong |
| 4e | Escherichia coli | Moderate |
The presence of a benzyl ring in certain derivatives was found to enhance antimicrobial activity, particularly against fungal infections .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on various human cancer cell lines. The compound was tested against hepatic (Hep3B), cervical (HeLa), lung (A549), and breast carcinoma (MCF-7) cell lines.
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | Cell Viability (%) at 100 μM |
|---|---|---|
| 5e | Hep3B | 37.78 ± 2.44 |
| 5e | HeLa | 40.42 ± 0.38 |
| 4e | A549 | 38.51 ± 1.59 |
| 4e | MCF-7 | 38.69 ± 1.20 |
The results indicated that compounds containing nitro and chloro groups on the benzyl ring exhibited significant cytotoxicity across multiple cancer cell lines, suggesting a structure–activity relationship that warrants further investigation .
While specific mechanisms for the biological activity of this compound are not fully elucidated, the presence of both hydrazone and adamantane moieties likely contributes to its interaction with biological targets involved in microbial resistance and cancer proliferation pathways.
Case Studies
Several case studies have highlighted the potential of adamantane derivatives in clinical applications:
- Antiviral Properties : The first adamantane derivative, amantadine, was noted for its antiviral activity against influenza viruses, paving the way for further exploration of similar compounds.
- Cancer Treatment : Recent studies have focused on the development of new hydrazone derivatives for their anticancer properties, with promising results indicating that modifications to the adamantane structure can enhance efficacy against specific cancer types .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-Phenyltetrazol-2-yl)adamantane-1-carbohydrazide, and how can reaction efficiency be monitored?
- Methodology : The compound is typically synthesized via multi-step reactions starting from adamantane-1-carbohydrazide. Key steps include:
- Hydrazide formation : Reflux methyl adamantane-1-carboxylate with hydrazine hydrate in ethanol for 24 hours (yield: ~92%) .
- Cyclization : React intermediate thiosemicarbazides (e.g., with phenyl isothiocyanate) in alkaline media (10% NaOH) under controlled heating to form triazole/thiadiazole cores .
- Monitoring : Use TLC to track reaction progress and recrystallize products from ethanol/water mixtures for purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Analytical Techniques :
- Spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., adamantyl protons at δ ~1.6–2.2 ppm, tetrazole protons at δ ~8.5 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₃N₇O) .
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (deviation <0.4%) .
Q. What crystallization strategies yield high-quality single crystals for X-ray diffraction?
- Procedure : Slow evaporation of chloroform/ethanol (1:1) solutions at room temperature promotes crystal growth .
- Refinement : Use SHELXL for anisotropic displacement parameter modeling and WinGX/ORTEP for visualization . Hydrogen atoms are placed geometrically or located via Fourier difference maps .
Advanced Research Questions
Q. How do hydrogen-bonding networks in the crystal lattice influence physicochemical properties?
- Structural Insights :
- The adamantyl group forms rigid hydrophobic domains, while the tetrazole/hydrazide moieties participate in N–H···O and O–H···N hydrogen bonds, creating layered supramolecular architectures .
- Water molecules in the lattice act as bridges, stabilizing the structure via O–H···Cl interactions (e.g., in sesquihydrate forms) .
- Impact : Enhanced thermal stability and solubility profiles correlate with these interactions .
Q. What computational methods predict the biological activity of this compound, and how do they align with experimental data?
- Approach :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes). Focus on the adamantyl group’s role in hydrophobic binding pockets .
- DFT/Raman Analysis : Compare calculated vibrational frequencies (B3LYP/6-31G* basis set) with experimental Raman spectra to validate electronic structure models .
- Validation : Antihypoxic activity in rodent models (e.g., 1/10 LD₅₀ dose) shows correlation with predicted antioxidant mechanisms .
Q. How can contradictory data in reaction yields or biological assays be resolved?
- Case Study : Discrepancies in cyclization yields (e.g., 70–92%) arise from varying NaOH concentrations or reaction times.
- Resolution : Optimize via Design of Experiments (DoE) to identify critical factors (pH, temperature) .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Derivatization : Synthesize Mannich bases (e.g., N-substituted piperazine derivatives) to enhance water solubility via polar side chains .
- Formulation : Use PEGylated liposomes or cyclodextrin inclusion complexes to improve plasma half-life .
Methodological Considerations
Q. Which software tools are essential for refining X-ray data and modeling intermolecular interactions?
- Tools :
- SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL), especially for handling twinned data or high-resolution structures .
- Mercury (CCDC) : To visualize π–π stacking and hydrogen-bonding distances (threshold: <3.5 Å for H-bonds) .
Q. How do vibrational spectroscopy and X-ray data complement each other in structural analysis?
- Synergy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
